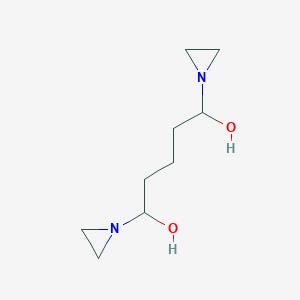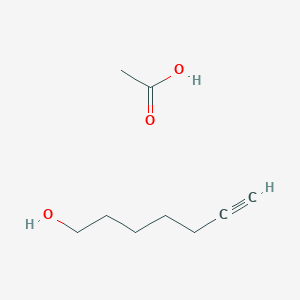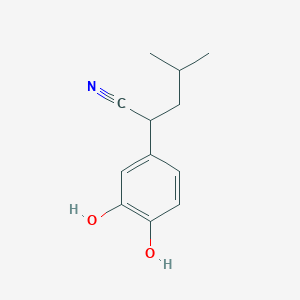
Cyclopropane, hexylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, hexylidene- is a compound that belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds. Cyclopropane itself is a three-membered ring structure with significant ring strain due to its small size and bond angles. The addition of a hexylidene group to cyclopropane introduces further complexity and potential reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane derivatives, including cyclopropane, hexylidene-, can be synthesized through various methods. One common method involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction between the carbene and the double bond of an alkene results in the formation of a cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves catalytic processes. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings into various substrates . These methods are efficient and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, hexylidene- undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear or branched hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of UV light.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Linear or branched alkanes.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, hexylidene- and its derivatives have various applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropane, hexylidene- involves its interaction with various molecular targets. Cyclopropane derivatives can act as NMDA receptor antagonists, inhibiting the receptor’s activity . They can also inhibit AMPA receptors and nicotinic acetylcholine receptors, and activate certain potassium channels . These interactions can lead to various physiological effects, making cyclopropane derivatives useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane, hexylidene- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:
Cyclopropane: High ring strain and reactivity due to small ring size.
Cyclobutane: Slightly larger ring with less strain but still reactive.
Cyclopentane: Lower ring strain and more stable.
Cyclohexane: Minimal ring strain and highly stable.
Eigenschaften
CAS-Nummer |
91509-06-7 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
hexylidenecyclopropane |
InChI |
InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h6H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
CWEUEFOTOHQTNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)

![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)



![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
